molecular formula C9H18N2O B1467847 1-(3-Aminopyrrolidin-1-yl)pentan-1-one CAS No. 1339442-73-7

1-(3-Aminopyrrolidin-1-yl)pentan-1-one

Cat. No. B1467847
CAS RN: 1339442-73-7
M. Wt: 170.25 g/mol
InChI Key: VJFKCYRRZGHICO-UHFFFAOYSA-N
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Description

“1-(3-Aminopyrrolidin-1-yl)pentan-1-one” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 . It’s available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopyrrolidin-1-yl)pentan-1-one” consists of a pentanone group attached to an aminopyrrolidine group . Unfortunately, detailed structural analysis information is not available.

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including “1-(3-Aminopyrrolidin-1-yl)pentan-1-one”, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis of Bioactive Molecules

The pyrrolidine ring and its derivatives, including “1-(3-Aminopyrrolidin-1-yl)pentan-1-one”, are used in the synthesis of bioactive molecules with target selectivity . These include pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .

Stereogenicity Studies

One of the significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Synthetic Strategies

The synthetic strategies used for pyrrolidine derivatives, including “1-(3-Aminopyrrolidin-1-yl)pentan-1-one”, involve ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in these molecules, including “1-(3-Aminopyrrolidin-1-yl)pentan-1-one”, is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems, including “1-(3-Aminopyrrolidin-1-yl)pentan-1-one”, allow a greater chance of generating structural diversity .

Mechanism of Action

While the specific mechanism of action for “1-(3-Aminopyrrolidin-1-yl)pentan-1-one” is not known, it’s important to note that synthetic cathinones often have psychoactive properties .

Future Directions

The future of “1-(3-Aminopyrrolidin-1-yl)pentan-1-one” and similar compounds largely depends on ongoing research and legislative efforts. Synthetic cathinones are a rapidly evolving group of drugs, and new compounds are continuously emerging . It’s important to continue developing early warning systems and identifying new compounds to prevent their widespread misuse .

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-3-4-9(12)11-6-5-8(10)7-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFKCYRRZGHICO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)pentan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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